

A Researcher's Guide to Confirming the Structure of 5-Methyl-5-nonanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-5-nonanol

Cat. No.: B1582256

[Get Quote](#)

This guide provides a comprehensive comparison of **5-Methyl-5-nonanol** with its structural isomers, offering researchers, scientists, and drug development professionals a clear methodology for structural confirmation. By presenting comparative experimental data and detailed protocols, this document serves as a practical resource for the unambiguous identification of this tertiary alcohol.

Introduction to 5-Methyl-5-nonanol

5-Methyl-5-nonanol is a tertiary alcohol with the molecular formula $C_{10}H_{22}O$.^{[1][2]} Its structure features a nonane backbone with a methyl group and a hydroxyl group attached to the fifth carbon. The systematic IUPAC name for this compound is 5-methylnonan-5-ol.^[1] It is also known by synonyms such as 2-Butyl-2-hexanol.^{[1][2]} The confirmation of its structure is crucial for its application in various research and development fields, and this is typically achieved through a combination of spectroscopic techniques.

Comparison with Structural Isomers

To confirm the structure of **5-Methyl-5-nonanol**, a comparison with its structural isomers is essential. Isomers are molecules that have the same molecular formula but different structural arrangements. The differences in their structures lead to distinct physical properties and unique spectroscopic fingerprints. For this guide, we will compare **5-Methyl-5-nonanol** with a primary alcohol (1-Decanol), a secondary alcohol (5-Nonanol), and another tertiary alcohol isomer (2-Methyl-2-nonanol).

Structural and Spectroscopic Data Comparison

The following table summarizes the key structural and spectroscopic data for **5-Methyl-5-nonanol** and its selected isomers. This data is critical for distinguishing between these compounds.

Property	5-Methyl-5-nonanol	1-Decanol	5-Nonanol	2-Methyl-2-nonanol
Molecular Formula	C ₁₀ H ₂₂ O	C ₁₀ H ₂₂ O	C ₉ H ₂₀ O	C ₁₀ H ₂₂ O
Molecular Weight	158.28 g/mol	158.28 g/mol	144.26 g/mol	158.28 g/mol
Structure	Tertiary Alcohol	Primary Alcohol	Secondary Alcohol	Tertiary Alcohol
CAS Number	33933-78-7[1][2]	112-30-1[3]	623-93-8	10297-57-1
¹ H NMR (ppm)	Characteristic signals for butyl and methyl groups adjacent to a quaternary carbon with a hydroxyl group.	A triplet around 3.6 ppm for the -CH ₂ OH protons.	A multiplet around 3.5 ppm for the -CHOH proton.	A singlet for the two methyl groups and signals for the heptyl chain.
¹³ C NMR (ppm)	A quaternary carbon signal in the 70-80 ppm range.	A signal for the -CH ₂ OH carbon around 60-65 ppm.	A signal for the -CHOH carbon around 70-75 ppm.	A quaternary carbon signal in the 70-80 ppm range.
IR (cm ⁻¹)	Strong, broad O-H stretch (~3400), C-O stretch (~1150). [4]	Strong, broad O-H stretch (~3350), C-O stretch (~1050). [4][5]	Strong, broad O-H stretch (~3350), C-O stretch (~1100). [4]	Strong, broad O-H stretch (~3400), C-O stretch (~1150). [4]
Mass Spec (m/z)	Characteristic fragmentation pattern for a tertiary alcohol, often showing the loss of an alkyl group. A prominent peak at m/z 101.[1]	Prominent M-18 peak (loss of water). Alpha-cleavage peak at m/z 31.	Alpha-cleavage leading to fragments of different sizes than 5-Methyl-5-nonanol.	Fragmentation pattern will differ based on the different alkyl substituents.

Experimental Protocols

Synthesis of 5-Methyl-5-nonanol (Grignard Reaction)

This protocol describes a general method for the synthesis of tertiary alcohols like **5-Methyl-5-nonanol** via the Grignard reaction.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Magnesium turnings
- Iodine crystal (initiator)
- 1-Bromobutane
- 5-Nonanone
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flasks, reflux condenser, dropping funnel, separatory funnel
- Magnetic stirrer and stir bars
- Ice bath

Procedure:

- Grignard Reagent Preparation:
 - Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert

atmosphere (e.g., nitrogen or argon).

- Add a small crystal of iodine.
- Dissolve 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.
- Add a small portion of the 1-bromobutane solution to the magnesium turnings to initiate the reaction.
- Once the reaction starts (indicated by bubbling and heat), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
- Reaction with Ketone:
 - Cool the Grignard reagent solution in an ice bath.
 - Dissolve 5-nonenone in anhydrous diethyl ether and add it to the dropping funnel.
 - Add the 5-nonenone solution dropwise to the stirred Grignard solution while maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction and dissolve the magnesium salts.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and remove the solvent under reduced pressure to obtain the crude product.
- The crude **5-Methyl-5-nonanol** can be purified by distillation or column chromatography.

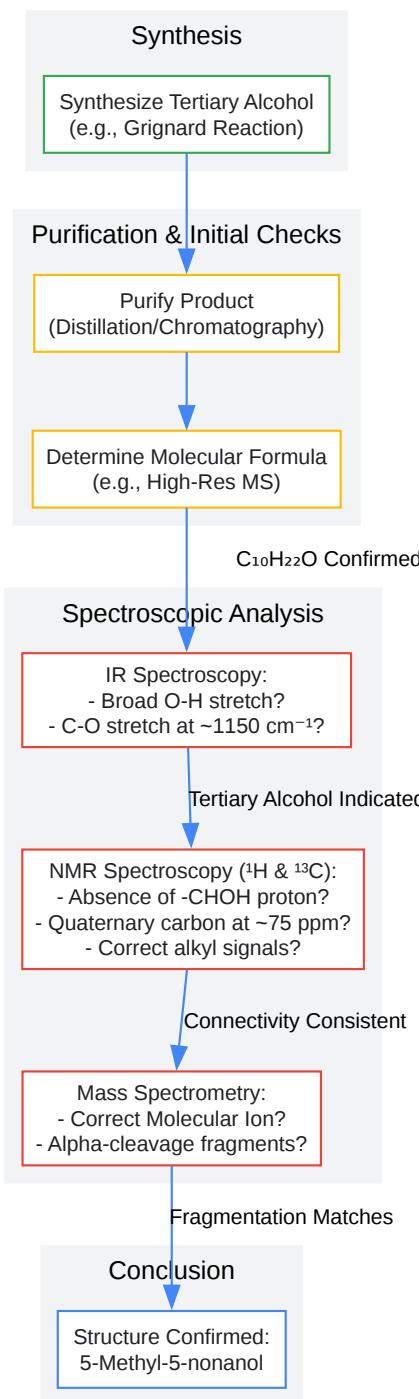
Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl_3).
- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
- Analyze the chemical shifts, integration, and splitting patterns to elucidate the structure. For tertiary alcohols, the absence of a proton on the carbon bearing the hydroxyl group is a key indicator.

2. Infrared (IR) Spectroscopy:

- Obtain the IR spectrum of the neat liquid sample using an FTIR spectrometer with a suitable accessory (e.g., ATR or salt plates).
- Identify the characteristic broad O-H stretching band around $3200\text{-}3600\text{ cm}^{-1}$ and the C-O stretching band. The position of the C-O stretch can help distinguish between primary (around 1050 cm^{-1}), secondary (around 1100 cm^{-1}), and tertiary (around 1150 cm^{-1}) alcohols.^[4]


3. Mass Spectrometry (MS):

- Introduce the sample into a mass spectrometer (e.g., via GC-MS).
- Analyze the fragmentation pattern. Tertiary alcohols often undergo alpha-cleavage, resulting in the loss of an alkyl group to form a stable oxonium ion.

Logical Workflow for Structure Confirmation

The following diagram illustrates a logical workflow for the confirmation of the structure of a synthesized alcohol, leading to the identification of **5-Methyl-5-nonanol**.

Workflow for Structure Confirmation of 5-Methyl-5-nonanol

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methyl-5-nonanol | C10H22O | CID 141860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nonanol, 5-methyl- [webbook.nist.gov]
- 3. 1-Decanol [webbook.nist.gov]
- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Researcher's Guide to Confirming the Structure of 5-Methyl-5-nonanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582256#confirming-the-structure-of-5-methyl-5-nonanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com